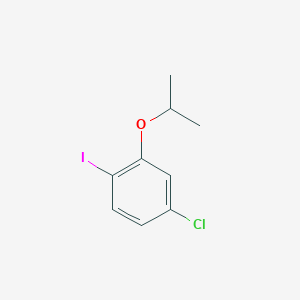
4-Chloro-1-iodo-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, featuring chlorine, iodine, and isopropoxy substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 4-chloro-2-isopropoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as iodine, bromine, and chlorine in the presence of catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine can yield 4-bromo-1-chloro-2-isopropoxybenzene .
Applications De Recherche Scientifique
4-Chloro-1-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-iodo-2-isopropoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms and the isopropoxy group influences its reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-iodo-4-isopropoxybenzene: Similar structure but with different substitution pattern.
1-Chloro-4-iodo-2-isopropoxybenzene: Another isomer with a different arrangement of substituents
Uniqueness
4-Chloro-1-iodo-2-isopropoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .
Propriétés
Formule moléculaire |
C9H10ClIO |
|---|---|
Poids moléculaire |
296.53 g/mol |
Nom IUPAC |
4-chloro-1-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 |
Clé InChI |
HEZPXFZPQCACOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


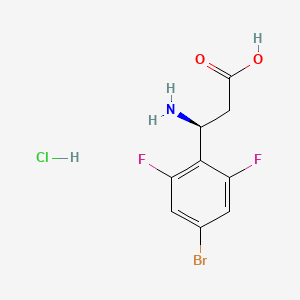

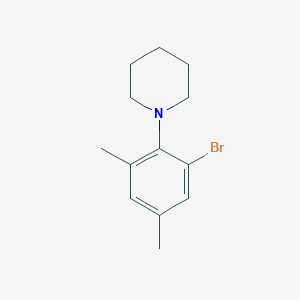
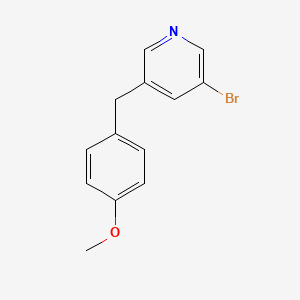
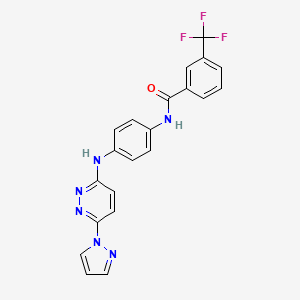
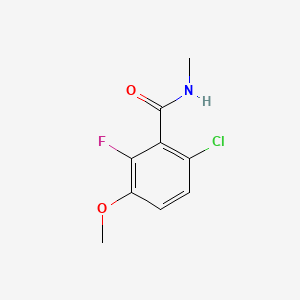
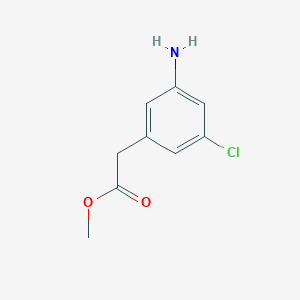

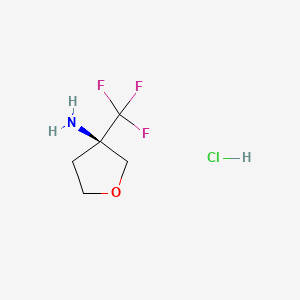
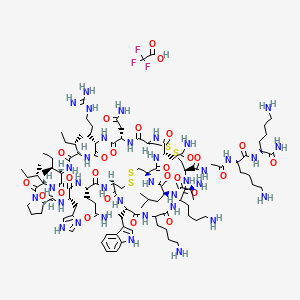
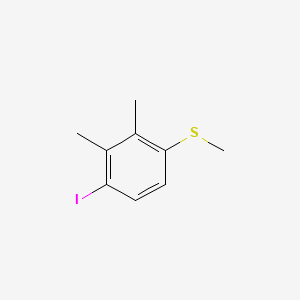
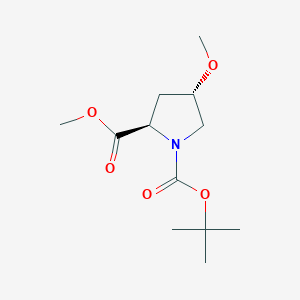
![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)

